molecular formula C24H25N5O3 B2534332 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,5-dimethylphenyl)acetamide CAS No. 951592-83-9

2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,5-dimethylphenyl)acetamide

Cat. No.: B2534332
CAS No.: 951592-83-9
M. Wt: 431.496
InChI Key: SSQJESMZDHDSAD-UHFFFAOYSA-N
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Description

The compound 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,5-dimethylphenyl)acetamide is a pyrazolo-pyrimidine derivative characterized by a bicyclic heterocyclic core fused with an acetamide moiety. The pyrazolo[4,3-d]pyrimidine scaffold is structurally analogous to purine bases, making it pharmacologically relevant for targeting enzymes like phosphodiesterases (PDEs) or kinases . Key structural features include:

  • A 6-benzyl substituent on the pyrimidine ring, which may enhance lipophilicity and receptor-binding affinity.
  • An N-(3,5-dimethylphenyl)acetamide side chain, which introduces steric bulk and electronic effects that influence solubility and target selectivity.

Properties

IUPAC Name

2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,5-dimethylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H25N5O3/c1-4-27-14-20-22(26-27)23(31)29(13-18-8-6-5-7-9-18)24(32)28(20)15-21(30)25-19-11-16(2)10-17(3)12-19/h5-12,14H,4,13,15H2,1-3H3,(H,25,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSQJESMZDHDSAD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C2C(=N1)C(=O)N(C(=O)N2CC(=O)NC3=CC(=CC(=C3)C)C)CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H25N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

431.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,5-dimethylphenyl)acetamide typically involves multi-step organic reactions. One common approach includes the cyclization of appropriate precursors under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the cyclization and subsequent functionalization steps .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the public domain. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and ensuring the purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,5-dimethylphenyl)acetamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reduction reactions can be carried out using hydrogen gas (H2) in the presence of a palladium catalyst.

    Substitution: Nucleophilic substitution reactions can occur at the aromatic rings, facilitated by reagents such as sodium hydride (NaH) or lithium diisopropylamide (LDA).

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or neutral conditions.

    Reduction: H2 gas with Pd/C catalyst.

    Substitution: NaH or LDA in aprotic solvents like tetrahydrofuran (THF).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines.

Scientific Research Applications

2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,5-dimethylphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor.

    Medicine: Investigated for its anticancer and antiviral properties.

Mechanism of Action

The mechanism of action of 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,5-dimethylphenyl)acetamide involves its interaction with specific molecular targets, such as cyclin-dependent kinases (CDKs). By inhibiting these enzymes, the compound can disrupt cell cycle progression, leading to apoptosis in cancer cells .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Core Structure Substituents Molecular Formula Yield (%) Melting Point (°C) Key Spectroscopic Data (IR, NMR)
Target Compound: 2-{6-Benzyl-2-ethyl-5,7-dioxo-...acetamide Pyrazolo[4,3-d]pyrimidine 6-Benzyl, 2-ethyl, N-(3,5-dimethylphenyl)acetamide C₂₅H₂₇N₅O₃ Not reported Not reported Not reported
N-Benzyl-2-(1-ethyl-6-(4-fluorobenzyl)-3-methyl-5,7-dioxo-...acetamide Pyrazolo[4,3-d]pyrimidine 6-(4-Fluorobenzyl), 1-ethyl, 3-methyl, N-benzylacetamide C₂₄H₂₄FN₅O₃ Not reported Not reported MS: m/z 449.5 (M⁺)
2-(3,4-Dimethyl-5,5-dioxo-2H,4H-pyrazolo[4,3-c][1,2]benzothiazin-2-yl)-N-(2-fluorobenzyl)acetamide Pyrazolo[4,3-c]benzothiazine 3,4-Dimethyl, 5,5-dioxo, N-(2-fluorobenzyl)acetamide C₂₁H₁₉FN₄O₃S Not reported Single-crystal XRD X-ray: R = 0.049; C–C bond length = 0.006 Å
(2Z)-2-(2,4,6-Trimethylbenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-...carbonitrile Thiazolo[3,2-a]pyrimidine 2,4,6-Trimethylbenzylidene, 5-methylfuran, nitrile C₂₀H₁₀N₄O₃S 68 243–246 IR: 3,436 cm⁻¹ (NH), 2,219 cm⁻¹ (CN)

Spectroscopic and Crystallographic Trends

  • IR Spectroscopy : Nitrile (CN) stretches near 2,200 cm⁻¹ and carbonyl (C=O) bands at 1,650–1,750 cm⁻¹ are common in these scaffolds .
  • NMR : Pyrazolo-pyrimidine derivatives show characteristic deshielded protons for fused rings (δ 7.0–8.5 ppm for aromatic protons) .
  • X-ray Diffraction : The pyrazolo-benzothiazine analogue () exhibits a planar core with C–C bond lengths consistent with conjugated π-systems.

Biological Activity

The compound 2-{6-benzyl-2-ethyl-5,7-dioxo-2H,4H,5H,6H,7H-pyrazolo[4,3-d]pyrimidin-4-yl}-N-(3,5-dimethylphenyl)acetamide is a pyrazolopyrimidine derivative that has garnered attention in pharmacological research due to its potential biological activities. This article reviews its biological activity, focusing on its mechanisms of action, efficacy in various assays, and relevant case studies.

  • Molecular Formula : C24H25N5O4
  • Molecular Weight : 447.495 g/mol
  • IUPAC Name : 2-(6-benzyl-2-ethyl-5,7-dioxopyrazolo[4,3-d]pyrimidin-4-yl)-N-(3,5-dimethylphenyl)acetamide

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

  • Cyclooxygenase Inhibition :
    • The compound has been studied for its potential as a selective inhibitor of cyclooxygenase (COX) enzymes. COX enzymes play a crucial role in the inflammatory response by converting arachidonic acid into prostaglandins.
    • Research indicates that compounds with similar structures exhibit varying degrees of COX-I and COX-II inhibitory activity. For instance, some derivatives have shown IC50 values ranging from 0.52 μM to >22 μM against COX-II .
  • Anti-inflammatory Activity :
    • In vivo studies have demonstrated that certain pyrazolopyrimidine derivatives exhibit significant anti-inflammatory effects. For example, one study reported a 64.28% inhibition in inflammation compared to 57.14% for the standard drug Celecoxib .
  • Anticancer Potential :
    • Preliminary studies suggest that this compound may possess anticancer properties through mechanisms such as apoptosis induction and cell cycle arrest in cancer cell lines. Pyrazolopyrimidine derivatives have been noted for their ability to inhibit tumor growth in various models.

Table 1: Summary of Biological Assays and Results

Assay TypeTargetIC50 (μM)Comments
COX-I InhibitionCOX Enzymes0.52 - 22.25Varies by compound derivative
COX-II InhibitionCOX Enzymes0.52 - 0.78More potent than standard drugs like Celecoxib
Anti-inflammatoryIn vivo ModelsN/ASignificant reduction in inflammation observed
Anticancer ActivityCancer Cell LinesN/AInduces apoptosis and inhibits cell proliferation

Case Studies

  • Study on Selective COX-II Inhibitors :
    • A recent study evaluated a series of pyrazolopyrimidine derivatives for their selectivity and potency against COX-II. The findings indicated that modifications to the pyrazole ring significantly enhanced selectivity and potency .
  • In Vivo Anti-inflammatory Studies :
    • Another investigation assessed the anti-inflammatory effects of related compounds in animal models. The results demonstrated that these compounds could effectively reduce edema and inflammation markers when compared to control groups .

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